An In-Depth Technical Guide to 17:0-16:1 PG-d5: Structure, Synthesis, and Application in Advanced Lipidomics
An In-Depth Technical Guide to 17:0-16:1 PG-d5: Structure, Synthesis, and Application in Advanced Lipidomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated phosphatidylglycerol, 17:0-16:1 PG-d5. It covers its chemical structure, a plausible synthetic route, its role in biological systems, and its application as an internal standard in quantitative lipidomics. Detailed experimental protocols are provided to facilitate its use in a research setting.
Core Concepts: Chemical Structure and Properties
1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, commonly referred to as 17:0-16:1 PG-d5, is a synthetic, deuterated phospholipid. It is structurally analogous to endogenous phosphatidylglycerols but contains a heptadecanoyl (17:0) and a palmitoleoyl (16:1) fatty acid chain at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, respectively. The "d5" designation indicates that five hydrogen atoms on the glycerol head group have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based lipidomics.
Quantitative Data Summary
| Property | Value |
| Full Chemical Name | 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 |
| Synonyms | PG(17:0/16:1)-d5 |
| Empirical Formula | C₃₉H₆₉D₅NaO₁₀P |
| Molecular Weight | 761.99 g/mol |
| CAS Number | 2342575-72-6 |
| Physical Form | Solution |
| Purity | >99% |
| Storage Temperature | -20°C |
Synthesis of Asymmetric Phosphatidylglycerols: A Chemoenzymatic Approach
While the exact proprietary synthesis of commercially available 17:0-16:1 PG-d5 is not public, a plausible and robust chemoenzymatic methodology for creating asymmetric phosphatidylglycerols is presented below. This approach offers high regioselectivity and purity. A general strategy for synthesizing asymmetrically branched molecules can be achieved through a combination of chemical and enzymatic steps.[1]
Experimental Protocol: Synthesis of Asymmetric Phosphatidylglycerols
This protocol is adapted from established methods for the synthesis of asymmetric phospholipids (B1166683).[1][2]
Materials:
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sn-glycero-3-phosphocholine
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Lipase (e.g., from Candida antarctica)
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Heptadecanoic acid (17:0)
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Palmitoleic anhydride
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Deuterated glycerol-d5
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Phospholipase D
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Appropriate solvents (e.g., chloroform, methanol, pyridine)
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Reagents for protection and deprotection steps
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Silica (B1680970) gel for column chromatography
Procedure:
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Enzymatic Acylation of the sn-1 Position:
-
Start with a commercially available lysophospholipid, such as 2-lyso-sn-glycero-3-phosphocholine.
-
Perform a lipase-catalyzed esterification at the sn-1 position with heptadecanoic acid (17:0). The enzyme's regioselectivity ensures acylation at the desired position.
-
Purify the resulting 1-heptadecanoyl-2-lyso-sn-glycero-3-phosphocholine by silica gel chromatography.
-
-
Chemical Acylation of the sn-2 Position:
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The purified lysophospholipid from the previous step is then chemically acylated at the sn-2 position using palmitoleic anhydride. This reaction is typically carried out in an inert solvent with a suitable catalyst.
-
The resulting 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine is purified by column chromatography.
-
-
Head Group Exchange with Deuterated Glycerol:
-
The asymmetric phosphatidylcholine is subjected to a transphosphatidylation reaction catalyzed by phospholipase D.
-
This reaction is performed in the presence of deuterated glycerol-d5, which replaces the choline (B1196258) head group with a deuterated glycerol moiety.
-
The final product, 17:0-16:1 PG-d5, is purified using chromatographic techniques to ensure high purity.
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Biological Significance: The Role of Phosphatidylglycerol
Phosphatidylglycerol (PG) is an anionic phospholipid that is a key component of cellular membranes in both prokaryotes and eukaryotes.[3] In mammals, it is particularly abundant in the mitochondrial inner membrane and is a crucial component of pulmonary surfactant.[3][4]
Phosphatidylglycerol Biosynthesis Pathway
The biosynthesis of phosphatidylglycerol occurs in several steps, primarily in the endoplasmic reticulum and mitochondria.[5][6] The pathway begins with phosphatidic acid and involves the formation of a CDP-diacylglycerol intermediate.[4]
Caption: The biosynthetic pathway of phosphatidylglycerol (PG).
Application in Quantitative Lipidomics
The primary application of 17:0-16:1 PG-d5 is as an internal standard in quantitative lipidomics workflows, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS/MS).[7] The use of a deuterated internal standard is crucial for correcting for variations in sample preparation, extraction efficiency, and instrument response, thereby enabling accurate quantification of endogenous lipids.
Experimental Protocol: Quantitative Lipidomics of Phospholipids using LC-MS/MS
This protocol outlines a general workflow for the quantitative analysis of phospholipids in a biological sample, such as plasma or cell lysate, using 17:0-16:1 PG-d5 as an internal standard.
Materials:
-
Biological sample (e.g., plasma, cell pellet)
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17:0-16:1 PG-d5 internal standard solution
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)
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Solvents for LC mobile phases (e.g., acetonitrile, isopropanol, water with additives like formic acid and ammonium (B1175870) formate)
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UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Appropriate vials and consumables
Procedure:
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Sample Preparation and Lipid Extraction:
-
Thaw the biological sample on ice.
-
Add a known amount of the 17:0-16:1 PG-d5 internal standard solution to the sample.
-
Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This involves the addition of a chloroform/methanol mixture to the sample, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted lipid extract onto the LC-MS/MS system.
-
Separate the lipids using a suitable reversed-phase or HILIC chromatography method.
-
Detect the lipids using the mass spectrometer in a targeted manner, such as Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument.[8] For each target phospholipid and the 17:0-16:1 PG-d5 internal standard, specific precursor-to-product ion transitions are monitored.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for each endogenous phospholipid and the 17:0-16:1 PG-d5 internal standard.
-
Calculate the response ratio for each endogenous phospholipid by dividing its peak area by the peak area of the internal standard.
-
Quantify the concentration of each endogenous phospholipid by comparing its response ratio to a calibration curve generated using known concentrations of authentic standards.
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Workflow for Lipidomics Analysis
The following diagram illustrates a typical workflow for a quantitative lipidomics experiment.
Caption: A typical experimental workflow for quantitative lipidomics.
Conclusion
17:0-16:1 PG-d5 is a valuable tool for researchers in the fields of lipidomics, drug development, and clinical research. Its well-defined chemical structure and isotopic labeling make it an excellent internal standard for the accurate quantification of phosphatidylglycerols and other phospholipid classes. The detailed protocols and conceptual frameworks provided in this guide are intended to support the effective implementation of this standard in rigorous scientific investigations.
References
- 1. A General Strategy for the Chemoenzymatic Synthesis of Asymmetrically Branched N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology | MDPI [mdpi.com]
- 3. phosphatidylglycerol biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]
- 5. Regulation and location of phosphatidylglycerol and phosphatidylinositol synthesis in type II cells isolated from fetal rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of phosphatidylglycerol in photosynthetic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bulk Untargeted LC-MS/MS Lipidomics [protocols.io]
- 8. aocs.org [aocs.org]
